molecular formula C22H20ClN3O5 B1228932 5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No. B1228932
M. Wt: 441.9 g/mol
InChI Key: HLSPTDWBJQDVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(2-chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is an organochlorine compound and a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of derivatives related to this compound, particularly for antimicrobial applications. For instance, the synthesis of substituted derivatives involving quinazolin-4(3H)-one, exhibiting potent antibacterial and antifungal activities, has been studied (P. Chaitanya et al., 2017). Similar work involves the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating good antimicrobial activity, especially with compounds having chloro and methoxy groups (N. Patel & J. Patel, 2011).

Antimicrobial Activity

  • Studies on compounds with structural similarities have shown notable antimicrobial efficacy. For example, a series of novel quinoline derivatives, including pyrazole and benzofuran moieties, were synthesized and screened for antibacterial activity against pathogens like S. aureus and E. coli, showing significant activity (M. Idrees et al., 2020). Another study involving 2-chloro-7-methoxy-quinoline-3-carboxaldehyde derivatives found these compounds effective against various microbes (R. Khunt et al., 2002).

Anticancer Applications

  • Derivatives of the compound have been explored for anticancer potential. A study on amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid revealed significant antiproliferative activities against various human cancer cell lines (Şeyma Cankara Pirol et al., 2014).

Industrial Applications

  • Some derivatives of the compound have been evaluated for industrial applications, like corrosion inhibition. A study on quinoxaline-based propanones showed their effectiveness as inhibitors of mild steel corrosion in acidic environments, indicating potential use in industrial corrosion prevention (L. Olasunkanmi & E. Ebenso, 2019).

properties

Product Name

5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H20ClN3O5/c1-30-14-7-8-16-13(10-14)11-15(22(23)24-16)18-12-17(19-4-3-9-31-19)25-26(18)20(27)5-2-6-21(28)29/h3-4,7-11,18H,2,5-6,12H2,1H3,(H,28,29)

InChI Key

HLSPTDWBJQDVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
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5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
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5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
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5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Reactant of Route 5
5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Reactant of Route 6
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5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

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